molecular formula C16H14IN3OS B6057306 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B6057306
M. Wt: 423.3 g/mol
InChI Key: OJCKXRSLTZHGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, studies have shown that the compound interacts with specific molecular targets in cells, leading to various biological effects. For example, it has been found to inhibit the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, it has been found to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide for lab experiments is its potential as a fluorescent probe for the detection of specific biomolecules. This property makes it a useful tool for studying the localization and dynamics of biomolecules in cells. However, the complex synthesis method and high cost of the compound may limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Furthermore, the compound's fluorescent properties could be utilized for the development of new imaging techniques for studying cellular processes.

Synthesis Methods

The synthesis of 3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves a series of chemical reactions that are complex and require specialized equipment and expertise. The compound is usually synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis method is crucial in determining the purity and yield of the final product.

Scientific Research Applications

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. The compound has been found to have various biological activities, including antitumor, anti-inflammatory, and antiviral effects. It has also been investigated for its potential use as a fluorescent probe for the detection of specific biomolecules.

properties

IUPAC Name

3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-6-4-3-5-10(11)17/h3-7H,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKXRSLTZHGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3I)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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